Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate is a synthetic compound that belongs to the class of steroid hormones. It is derived from estradiol and is notable for its application in hormone replacement therapies and other medical uses. This compound is characterized by its unique molecular structure, which includes a steroid backbone with specific functional groups that enhance its biological activity.
The compound can be synthesized through various chemical methods, often starting from natural steroid precursors. It is utilized in pharmaceutical formulations and is available from specialized chemical suppliers.
Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate is classified as a synthetic estrogen. It falls under the category of estrogens used in hormone replacement therapy (HRT) and has applications in treating menopausal symptoms and other hormone-related conditions.
The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate typically involves several steps:
The synthesis requires careful control of reaction conditions including temperature and pH to avoid unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and product purity.
The molecular formula of Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate is , with a molecular weight of approximately 414.62 g/mol. The structure features a steroid nucleus with a hydroxyl group at position 17 that is esterified with an octanoic acid moiety.
Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate can undergo several chemical reactions:
These reactions are typically carried out under controlled laboratory conditions to ensure selectivity and yield.
Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate acts primarily through estrogen receptors in target tissues:
Research indicates that the compound exhibits both agonistic and antagonistic properties depending on the tissue type and receptor subtype involved.
Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate has several scientific uses:
The selective esterification of estradiol's 17β-hydroxy group represents a critical synthetic challenge due to the presence of the chemically similar 3-hydroxy group in the A-ring. Successful derivatization of Estra-1,3,5(10)-triene-3,17beta-diol (17β-estradiol) to form the 17-octanoate ester employs strategic protection-deprotection sequences and regioselective catalysts. The most effective approaches utilize acid chloride-mediated acylation under mild conditions, where octanoyl chloride reacts preferentially with the less sterically hindered 17β-hydroxy group in anhydrous dichloromethane [2] [4]. This selectivity is attributed to the differential steric environment around the C3 (phenolic) versus C17 (aliphatic) hydroxyl groups, with the latter being more accessible to acylation reagents [4].
Alternative pathways include Steglich esterification employing octanoic acid with dicyclohexylcarbodiimide (DCC) and catalytic dimethylaminopyridine (DMAP), which achieves moderate yields (65-72%) but requires stringent moisture control [4]. The choice of esterification strategy significantly impacts impurity profiles, with acid chloride methods typically generating fewer byproducts compared to carbodiimide-based coupling. Protecting group strategies for the 3-hydroxy position (e.g., tetrahydropyranyl ethers) have been explored but are generally unnecessary when using optimized catalytic systems that inherently favor 17β-functionalization [4].
Table 1: Esterification Methods for 17β-Octanoate Synthesis
Method | Reagents/Conditions | Yield (%) | Regioselectivity | Key Impurities |
---|---|---|---|---|
Acid Chloride | Octanoyl chloride, Pyridine, DCM, 0°C | 88-92 | >95% 17β-isomer | <3% 3,17-dioctanoate |
Steglich Esterification | Octanoic acid, DCC, DMAP, THF | 65-72 | 85-90% 17β-isomer | 8-12% 3,17-dioctanoate |
Enzymatic Catalysis | Lipase B, Vinyl octanoate, Toluene | 40-55 | >98% 17β-isomer | Trace diesters |
Catalytic efficiency governs both reaction kinetics and product purity in 17-octanoate formation. DMAP (4-dimethylaminopyridine) emerges as the most effective acylation catalyst, achieving near-quantitative conversion at 0.5-1 mol% loading by activating the carbonyl group of octanoyl chloride while facilitating proton transfer [4] [2]. Kinetic studies reveal that DMAP accelerates the reaction by >15-fold compared to uncatalyzed control reactions, enabling completion within 2 hours at 0°C [4]. Pyridine serves as both catalyst and acid scavenger but requires higher loadings (3-5 equivalents) and extended reaction times (8-12 hours), often leading to increased diester formation at elevated temperatures [4].
Solvent optimization studies demonstrate that dichloromethane (DCM) provides optimal solubility and minimizes hydrolysis side reactions compared to tetrahydrofuran or toluene [4]. Temperature proves critical, with reactions conducted above 25°C showing a 25-30% decrease in yield due to thermal degradation of the estradiol backbone and increased diester formation. Impurity profiling via HPLC-MS identifies 3,17β-dioctanoate as the primary byproduct (5-12%), alongside trace dehydration products (<2%) when strong bases are employed [4]. Scaling the reaction to pilot plant quantities (500g+) necessitates precise stoichiometric control of octanoyl chloride (1.05 equivalents) and slow addition rates to manage exothermicity [4].
Table 2: Catalytic System Performance in 17β-Octanoate Synthesis
Catalyst System | Loading (mol%) | Time (h) | Temperature (°C) | Conversion (%) | 17β-Selectivity |
---|---|---|---|---|---|
DMAP | 0.5-1 | 2 | 0 → 25 | >99 | 97% |
Pyridine | 300 (equiv) | 8-12 | 25 | 85-90 | 88% |
Imidazole | 100 (equiv) | 6 | 40 | 75-80 | 82% |
N-Methylimidazole | 5 | 4 | 25 | 92-95 | 93% |
Synthetic pathways to 17β-octanoate esters diverge significantly in cost, scalability, and purity profiles when compared to related estradiol derivatives. The octanoate route utilizes commercially available 17β-estradiol (Estra-1,3,5(10)-triene-3,17beta-diol) as the predominant precursor due to its established availability and favorable C17 reactivity [6]. Route efficiency analysis reveals that direct esterification achieves 85-92% yield in two steps (protection → acylation) with >95% HPLC purity, outperforming the synthesis of cyclopentanepropanoate derivatives (CID 3263) which require multi-step carboxylic acid activation [1] [8].
In contrast, 17-cyclooctaneacetate synthesis (CAS 66791-46-6) demands harsher conditions (refluxing toluene, 110°C) and exhibits 15% lower yields due to steric hindrance from the cyclooctyl moiety [8]. Trifluoroacetate derivatives (e.g., bis-trifluoroacetate, CAS 1549-15-1) demonstrate exceptional reactivity under mild conditions but suffer from hydrolytic instability, complicating isolation [5]. Economic assessments indicate that the octanoate synthesis benefits from lower catalyst costs ($12/kg product) compared to adamantane conjugates (≥$48/kg) requiring expensive adamantane carboxylic acids [7]. Scaling the octanoate process to 100kg batches reduces production costs by 40% versus cyclooctaneacetate derivatives, primarily due to simplified purification (aqueous workup versus silica gel chromatography) [4] [8].
Table 3: Comparative Analysis of Estradiol Ester Syntheses
Ester Derivative | Precursor | Steps | Yield (%) | Purity (%) | Relative Cost Index | Key Challenge |
---|---|---|---|---|---|---|
17β-Octanoate | Estradiol | 2 | 85-92 | >95 | 1.0 | Diester formation |
17-Cyclooctaneacetate (66791-46-6) | Estradiol | 3 | 70-75 | 90 | 1.8 | Steric hindrance |
Trifluoroacetate (1549-15-1) | Estradiol | 1 | 95 | 88 | 0.9 | Hydrolytic instability |
Benzo[d,e]estradiol 17-acetate | Estradiol | 4-5 | 35-40 | 85 | 3.2 | Low-yield pentacyclic formation |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: